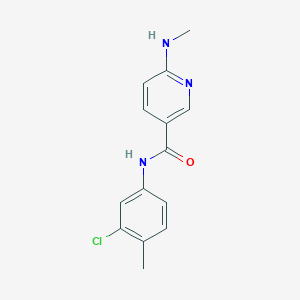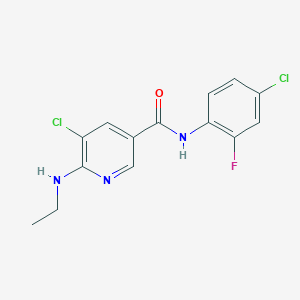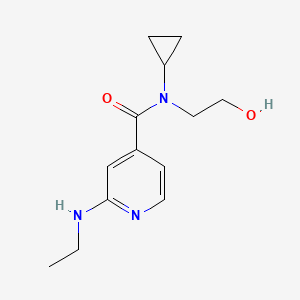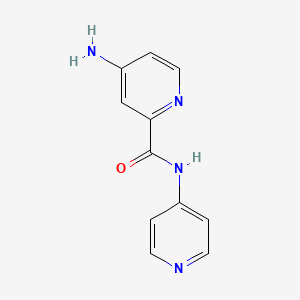![molecular formula C16H23NO3 B7554838 3-[1-(Bicyclo[2.2.1]hept-5-ene-2-carbonyl)piperidin-4-yl]propanoic acid](/img/structure/B7554838.png)
3-[1-(Bicyclo[2.2.1]hept-5-ene-2-carbonyl)piperidin-4-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(Bicyclo[2.2.1]hept-5-ene-2-carbonyl)piperidin-4-yl]propanoic acid, also known as Bicuculline, is a potent and selective antagonist of GABA-A receptors. It is a bicyclic compound that belongs to the family of piperidine derivatives. Bicuculline has been widely used in scientific research to study the mechanism of action of GABA-A receptors and their role in various physiological and pathological processes.
Mecanismo De Acción
3-[1-(Bicyclo[2.2.1]hept-5-ene-2-carbonyl)piperidin-4-yl]propanoic acid acts as a competitive antagonist of GABA-A receptors. It binds to the same site on the receptor as GABA, but does not activate it. This results in the inhibition of GABAergic neurotransmission and the enhancement of excitatory neurotransmission. 3-[1-(Bicyclo[2.2.1]hept-5-ene-2-carbonyl)piperidin-4-yl]propanoic acid has been shown to block the binding of GABA to its receptor with high affinity, and to induce seizures and convulsions in animal models.
Biochemical and Physiological Effects:
3-[1-(Bicyclo[2.2.1]hept-5-ene-2-carbonyl)piperidin-4-yl]propanoic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce seizures and convulsions in animal models, and to block the inhibitory effects of GABA on neural circuits. 3-[1-(Bicyclo[2.2.1]hept-5-ene-2-carbonyl)piperidin-4-yl]propanoic acid has also been shown to enhance the release of neurotransmitters such as glutamate, dopamine, and acetylcholine, and to modulate the activity of ion channels such as the NMDA receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[1-(Bicyclo[2.2.1]hept-5-ene-2-carbonyl)piperidin-4-yl]propanoic acid has several advantages and limitations for lab experiments. Its potency and selectivity make it a useful tool for studying the mechanism of action of GABA-A receptors. Its ability to induce seizures and convulsions in animal models makes it a useful tool for studying the role of GABAergic neurotransmission in epilepsy and other neurological disorders. However, its toxicity and potential side effects limit its use in vivo and in clinical applications.
Direcciones Futuras
There are several future directions for the use of 3-[1-(Bicyclo[2.2.1]hept-5-ene-2-carbonyl)piperidin-4-yl]propanoic acid in scientific research. One area of interest is the role of GABAergic neurotransmission in neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease. Another area of interest is the development of new drugs that target GABA-A receptors for the treatment of these disorders. Additionally, the use of 3-[1-(Bicyclo[2.2.1]hept-5-ene-2-carbonyl)piperidin-4-yl]propanoic acid in combination with other drugs or therapies may provide new insights into the mechanisms of action of GABAergic neurotransmission and its role in health and disease.
Métodos De Síntesis
3-[1-(Bicyclo[2.2.1]hept-5-ene-2-carbonyl)piperidin-4-yl]propanoic acid can be synthesized using different methods, including the Pictet-Spengler reaction, the Bohlmann-Rahtz reaction, and the Curtius rearrangement. The most commonly used method is the Pictet-Spengler reaction, which involves the condensation of tryptamine with dihydroxyacetone phosphate in the presence of an acid catalyst. The resulting intermediate is then treated with piperidine and acetic anhydride to yield 3-[1-(Bicyclo[2.2.1]hept-5-ene-2-carbonyl)piperidin-4-yl]propanoic acid.
Aplicaciones Científicas De Investigación
3-[1-(Bicyclo[2.2.1]hept-5-ene-2-carbonyl)piperidin-4-yl]propanoic acid has been extensively used in scientific research to study the mechanism of action of GABA-A receptors. It is a potent and selective antagonist of GABA-A receptors, which are the major inhibitory neurotransmitter receptors in the brain. 3-[1-(Bicyclo[2.2.1]hept-5-ene-2-carbonyl)piperidin-4-yl]propanoic acid blocks the binding of GABA to its receptor, leading to the inhibition of GABAergic neurotransmission. This results in the disinhibition of neural circuits and the enhancement of excitatory neurotransmission.
Propiedades
IUPAC Name |
3-[1-(bicyclo[2.2.1]hept-5-ene-2-carbonyl)piperidin-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c18-15(19)4-2-11-5-7-17(8-6-11)16(20)14-10-12-1-3-13(14)9-12/h1,3,11-14H,2,4-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHNWGKKNFYDGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)O)C(=O)C2CC3CC2C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(Bicyclo[2.2.1]hept-5-ene-2-carbonyl)piperidin-4-yl]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[1-(Cyclopropanecarbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7554781.png)

![3-[1-[2-(2-Bicyclo[2.2.1]heptanyl)acetyl]piperidin-2-yl]propanoic acid](/img/structure/B7554803.png)
![[2-(1-adamantylcarbamoylamino)-2-oxoethyl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7554804.png)
![3-[1-(2-Pyrazol-1-ylpropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B7554809.png)
![3-[1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554830.png)
![(E)-N-[1-[2-[2-(2-chlorophenyl)quinoline-4-carbonyl]hydrazinyl]-3-methyl-1-oxobutan-2-yl]-2-phenylethenesulfonamide](/img/structure/B7554833.png)
